2-Methyl-6-(propylamino)nicotinic acid

Medicinal chemistry Hydrogen bonding Drug-receptor interactions

2-Methyl-6-(propylamino)nicotinic acid (CAS 1355237-78-3) is a disubstituted pyridine-3-carboxylic acid derivative belonging to the nicotinic acid analog class. Its structure features a 2-methyl group on the pyridine ring and a 6-(propylamino) substituent, yielding a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B12998651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(propylamino)nicotinic acid
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=C(C=C1)C(=O)O)C
InChIInChI=1S/C10H14N2O2/c1-3-6-11-9-5-4-8(10(13)14)7(2)12-9/h4-5H,3,6H2,1-2H3,(H,11,12)(H,13,14)
InChIKeyAKUSHQIZQXKBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(propylamino)nicotinic acid – Chemical Identity, Class, and Procurement Baseline


2-Methyl-6-(propylamino)nicotinic acid (CAS 1355237-78-3) is a disubstituted pyridine-3-carboxylic acid derivative belonging to the nicotinic acid analog class [1]. Its structure features a 2-methyl group on the pyridine ring and a 6-(propylamino) substituent, yielding a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol [1]. The compound bears a secondary amine (hydrogen bond donor) at the 6-position and a free carboxylic acid at the 3-position, distinguishing it from tertiary amine and ester analogs in hydrogen-bonding capacity [1]. It is commercially available from multiple suppliers at a typical minimum purity of 95% and is supplied as a research-grade small-molecule scaffold intended for pharmaceutical and biochemical investigation .

Why Generic Substitution Among 6-(Propylamino)nicotinic Acid Isomers and Analogs Fails for 2-Methyl-6-(propylamino)nicotinic acid


Although several nicotinic acid derivatives share the C₁₀H₁₄N₂O₂ formula and 6-propylamino substitution pattern, the position of the methyl group on the pyridine ring fundamentally alters hydrogen-bond donor/acceptor topology, lipophilicity, and steric environment around the carboxylic acid pharmacophore [1]. The 2-methyl substitution places a steric group ortho to the carboxylic acid, increasing the computed XLogP3 to 2.0 versus 1.7 for the regioisomeric 6-[methyl(propyl)amino] analog [1][2]. Furthermore, the secondary amine at position 6 provides an additional hydrogen bond donor (total HBD = 2) that is absent in the tertiary amine analog 6-(methyl(propyl)amino)nicotinic acid (HBD = 1) [1][2]. Published structure-activity relationship (SAR) studies on nicotinic receptor ligands demonstrate that 2-position methylation on the pyridine scaffold uniquely enhances binding affinity and agonist potency at α7 nicotinic acetylcholine receptors (nAChRs) relative to α4β2 subtypes, an effect not recapitulated by methylation at other ring positions [3]. These differences mean that substituting a 5-methyl, des-methyl, or N-methyl analog will produce a molecule with distinct target engagement, ADME, and pharmacological profiles, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence: 2-Methyl-6-(propylamino)nicotinic acid vs. Closest Analogs


Hydrogen Bond Donor Capacity: 2-Methyl-6-(propylamino)nicotinic acid vs. 6-(Methyl(propyl)amino)nicotinic acid

2-Methyl-6-(propylamino)nicotinic acid carries a secondary propylamino group at the 6-position, contributing one hydrogen bond donor (NH) in addition to the carboxylic acid OH, for a total of two HBDs [1]. In contrast, 6-(methyl(propyl)amino)nicotinic acid (CHEMBL238387) possesses a tertiary amine at the 6-position that lacks a hydrogen bond donor, yielding a total HBD count of only one (carboxylic acid OH alone) [2]. This difference directly affects the compound's ability to engage in directional hydrogen-bonding interactions with biological targets. The additional HBD in the target compound may be critical for binding to receptor pockets requiring a secondary amine hydrogen bond, as seen in nicotinic acetylcholine receptor pharmacophore models where the protonated amine acts as a key hydrogen-bond donor to aromatic cage residues [3].

Medicinal chemistry Hydrogen bonding Drug-receptor interactions

Lipophilicity (XLogP3): 2-Methyl-6-(propylamino)nicotinic acid vs. 6-(Methyl(propyl)amino)nicotinic acid

The computed partition coefficient (XLogP3) for 2-Methyl-6-(propylamino)nicotinic acid is 2.0 [1], compared to a reported XLogP of 1.7 for the tertiary amine analog 6-(methyl(propyl)amino)nicotinic acid (CHEMBL238387) [2]. The 0.3 log unit increase in lipophilicity arises from the replacement of the N-methyl group with a hydrogen atom on the 6-amino substituent, which reduces polar surface area exposure while retaining the propyl chain's hydrophobic contribution. In the context of CNS drug design, a ΔlogP of +0.3 can translate to measurably improved passive membrane permeability and blood-brain barrier penetration potential, consistent with the observation that secondary alkylamines generally exhibit superior membrane flux compared to their N-methylated tertiary counterparts with equivalent carbon count [3].

ADME Lipophilicity Membrane permeability

2-Methyl Positional Isomerism: Pharmacological Implications vs. 5-Methyl-6-(propylamino)nicotinic acid

The 2-methyl substituent on the pyridine ring of 2-Methyl-6-(propylamino)nicotinic acid is positioned ortho to the carboxylic acid group, creating a steric and electronic environment distinct from the 5-methyl positional isomer (5-Methyl-6-(propylamino)nicotinic acid, CAS 1355172-50-7), where the methyl group is meta to the carboxylic acid [1]. Published methyl-scan SAR data on the nicotinic pharmacophore demonstrate that 2'-methylation uniquely enhances binding affinity and functional agonist potency at α7 nAChRs, while 3'- and 5'-methylations (positionally analogous to 5-methyl on the pyridine ring) are better tolerated by α4β2 receptors but do not confer the same α7 selectivity enhancement [2]. Although this SAR was established on the pyrrolidinium ring of nicotine rather than the pyridine ring, the principle that 2-position methylation differentially modulates nAChR subtype interactions is well-documented and mechanistically relevant to the pyridine scaffold through steric and conformational effects [2]. The 5-methyl isomer lacks this ortho-carboxylic acid steric compression and is expected to exhibit a distinct conformational profile and receptor subtype selectivity pattern.

Positional isomerism nAChR selectivity Steric effects

Carboxylic Acid Form vs. Methyl Ester Prodrug: 2-Methyl-6-(propylamino)nicotinic acid vs. Methyl 2-methyl-6-(propylamino)nicotinate

2-Methyl-6-(propylamino)nicotinic acid exists as the free carboxylic acid (MW 194.23), whereas its methyl ester analog (Methyl 2-methyl-6-(propylamino)nicotinate, CAS 953733-17-0) has a molecular weight of 208.26 and lacks a free acid proton [1]. The carboxylic acid form is ionizable at physiological pH (predicted pKa ~3-4 for pyridine-3-carboxylic acids), enabling salt formation with pharmaceutically acceptable counterions, which can dramatically enhance aqueous solubility and enable parenteral formulation [2]. The methyl ester, by contrast, is neutral and requires enzymatic hydrolysis (esterase-mediated) to release the active acid form, functioning as a potential prodrug with altered absorption and distribution kinetics [2]. This functional group difference makes the free acid the preferred form for in vitro assays requiring direct target engagement without metabolic activation, and for salt-screening studies during early lead optimization.

Prodrug design Solubility Salt formation

Optimal Research and Procurement Application Scenarios for 2-Methyl-6-(propylamino)nicotinic acid


nAChR Subtype Selectivity Profiling – α7 vs. α4β2 Differential Screening

Based on class-level SAR evidence showing that 2-position methylation on nicotinic scaffolds uniquely enhances α7 nAChR interaction while 3-/5-methylation favors α4β2 tolerance [1], 2-Methyl-6-(propylamino)nicotinic acid is the appropriate isomer choice for screening campaigns designed to identify α7-preferring ligands. Its 2-methyl group ortho to the carboxylic acid creates the steric environment predicted to favor α7 binding over α4β2. Procurement of the 5-methyl isomer would be inappropriate for this purpose, as published SAR predicts a reversed subtype selectivity profile [1]. Researchers should request both isomers for side-by-side electrophysiological or calcium-flux profiling to validate this differentiation experimentally.

Hydrogen-Bond-Dependent Pharmacophore Modeling and Structure-Based Drug Design

With two hydrogen bond donors (carboxylic acid OH + secondary amine NH) versus only one for the tertiary amine analog 6-(methyl(propyl)amino)nicotinic acid [2][3], 2-Methyl-6-(propylamino)nicotinic acid is the preferred scaffold for pharmacophore hypotheses requiring a dual HBD interaction motif. This is particularly relevant for targets where the protonated secondary amine engages in cation-π or hydrogen-bond interactions with aromatic cage residues, as documented for nAChR orthosteric sites [1]. The tertiary amine analog cannot participate in such interactions and should not be used as a surrogate in binding-mode studies.

Salt and Polymorph Screening for Preformulation Development

The free carboxylic acid moiety of 2-Methyl-6-(propylamino)nicotinic acid (XLogP3 = 2.0) [2] enables salt formation with pharmaceutically acceptable bases (e.g., sodium, potassium, meglumine, or basic amino acids). Its computed lipophilicity of 2.0 suggests moderate aqueous solubility as the free acid, which can be substantially improved through salt formation—a critical step in preformulation. The methyl ester analog (CAS 953733-17-0) lacks this capability and is unsuitable for salt-screening workflows. Procurement of the free acid with a documented purity specification of 95% minimum [3] provides a suitable starting material for systematic counterion screening.

Fragment-Based and Scaffold-Hopping Library Design

With a molecular weight of 194.23 and a heavy atom count of 14 [2], 2-Methyl-6-(propylamino)nicotinic acid sits within the fragment-like chemical space (MW < 250, HA < 20). Its dual functionalization (carboxylic acid at C3, secondary alkylamine at C6, and methyl at C2) provides three distinct vectors for chemical elaboration, making it a versatile fragment for library enumeration. The 2-methyl group ortho to the carboxylic acid additionally creates a unique conformational constraint absent in des-methyl (6-(propylamino)nicotinic acid) or 5-methyl analogs, biasing the conformational ensemble in ways that can be exploited in scaffold-hopping exercises [1].

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